Product packaging for MEE (psychedelic)(Cat. No.:CAS No. 23693-35-8)

MEE (psychedelic)

Cat. No.: B12783594
CAS No.: 23693-35-8
M. Wt: 253.34 g/mol
InChI Key: LKJRFMXILZHUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories and Contemporary Resurgence in Psychedelic Science

The history of psychedelic science can be traced back to the use of psychoactive plants and fungi in indigenous traditions for millennia. tandfonline.comnih.gov The modern era of research began with the isolation of mescaline from the peyote cactus in the late 19th century and was significantly advanced by Albert Hofmann's synthesis of lysergic acid diethylamide (LSD) in 1938. nih.govlsuhsc.edu The 1950s and 1960s saw a burgeoning period of scientific exploration into the therapeutic potential of psychedelics like LSD and psilocybin for conditions such as addiction and anxiety. nih.govresearchforyou.co.uk

This initial wave of research came to an abrupt halt in the late 1960s and early 1970s. tandfonline.comacs.org A combination of factors, including the association of psychedelics with the 1960s counterculture and subsequent political backlash, led to strict governmental regulations like the 1970 Controlled Substances Act in the US, which classified these substances as having high potential for abuse and no accepted medical use. acs.orgresearchforyou.co.uk This effectively stopped most clinical research for several decades. lsuhsc.edu

A "psychedelic renaissance" began to take shape in the 1990s, driven by a few determined researchers and advocacy groups. acs.orgunsw.edu.au The 21st century has seen this resurgence accelerate dramatically, with institutions like the Johns Hopkins Center for Psychedelic and Consciousness Research leading the way. acs.orghopkinspsychedelic.org Renewed clinical trials are now investigating the efficacy of substances like psilocybin and MDMA for treating conditions such as depression, post-traumatic stress disorder (PTSD), and addiction, supported by advancements in neuroimaging and a more nuanced understanding of their mechanisms. nih.govuab.edu

Classification Frameworks for Novel Psychoactive Substances (NPS) with Psychedelic Properties

Novel Psychoactive Substances (NPS) are defined by organizations like the United Nations Office on Drugs and Crime (UNODC) as substances of abuse that are not controlled by international drug conventions but may pose a public health threat. nih.gov This legal definition encompasses a wide and heterogeneous group of compounds often marketed as "designer drugs" or "research chemicals". sigmaaldrich.com

There is no single, universally agreed-upon system for classifying NPS. nih.gov A pragmatic approach often divides them into functional categories based on their psychopharmacological effects. These categories include: nih.govnih.gov

Synthetic stimulants (e.g., cathinones)

Synthetic cannabinoids

Synthetic hallucinogens (psychedelics)

Synthetic depressants (e.g., designer benzodiazepines, synthetic opioids)

Psychedelic NPS, or synthetic hallucinogens, can be further categorized based on their chemical structure. Most classic psychedelic drugs belong to one of three major chemical families: wikipedia.org

Tryptamines: This class includes compounds like psilocybin (the active component in "magic mushrooms") and dimethyltryptamine (DMT). wikipedia.orgadf.org.au

Phenethylamines: This diverse group includes mescaline as well as a wide range of synthetic compounds, such as 2,5-Dimethoxy-4-methylamphetamine (DOM) and 2-methoxy-4,5-diethoxyamphetamine (MEE). wikipedia.orgpublish.csiro.au

Lysergamides: This class is most famously represented by LSD. wikipedia.org

Conceptual Frameworks for Investigating Uncharacterized Psychedelic Entities

Investigating uncharacterized psychedelic compounds requires a multi-faceted approach, beginning with detailed chemical and preclinical studies to establish a foundational understanding of the substance. regulatoryoversight.com The U.S. Food and Drug Administration (FDA) has issued draft guidance for researchers, outlining "foundational constructs" for clinical investigations into psychedelic drugs. regulatoryoversight.com This guidance emphasizes the need for robust data on the drug's chemistry, quality, and purity, as well as careful consideration of its unique properties when designing clinical trials. regulatoryoversight.com

Modern frameworks for investigation often incorporate a bio-psycho-social model, recognizing that the effects of psychedelics are profoundly influenced by context. tandfonline.com This contrasts with traditional psychopharmacology, which might focus more narrowly on the pharmacologic properties of a compound. frontiersin.org In psychedelic-assisted psychotherapy (PAP), for example, the therapeutic outcome is considered a product of the interaction between the drug's neurobiological effects and the psychological support provided to the patient. frontiersin.org

Neurobiologically, researchers are exploring concepts like critical period plasticity as a framework for understanding how psychedelics might work. frontiersin.org This hypothesis suggests that psychedelics may temporarily reopen "critical periods" of neuroplasticity, similar to those seen during early development, allowing the brain to make lasting changes in response to therapeutic input. frontiersin.org Models such as ocular dominance plasticity in the visual system are being studied to better characterize how a pharmacological agent can create an optimal brain state for enduring therapeutic effects. frontiersin.org

Paradigmatic Shifts in Psychedelic Neuropharmacology Research

The understanding of how psychedelics work has undergone several paradigm shifts. Initially explored as "psychotomimetics" (drugs that mimic psychosis), they are now increasingly viewed as agents that can catalyze transformative psychological experiences with therapeutic potential. uab.eduresearchgate.net This represents a move from a substitution-based model of pharmacotherapy, where a drug is taken daily to correct a presumed chemical imbalance, towards a transformation-based model, where a few administrations of a psychedelic in a therapeutic context can lead to lasting change. tandfonline.comresearchgate.net

A key focus of modern neuropharmacological research is the serotonin (B10506) 2A (5-HT2A) receptor. mdpi.com The psychedelic effects of classic hallucinogens like LSD, psilocybin, and mescaline are primarily mediated through their action as agonists at this receptor. wikipedia.orgmdpi.com Activation of 5-HT2A receptors is thought to disrupt normal brain network patterns, particularly within the default mode network, leading to a state of increased "brain entropy" and altered consciousness. uab.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23NO3 B12783594 MEE (psychedelic) CAS No. 23693-35-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23693-35-8

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

1-(4,5-diethoxy-2-methoxyphenyl)propan-2-amine

InChI

InChI=1S/C14H23NO3/c1-5-17-13-8-11(7-10(3)15)12(16-4)9-14(13)18-6-2/h8-10H,5-7,15H2,1-4H3

InChI Key

LKJRFMXILZHUHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)CC(C)N)OC)OCC

Origin of Product

United States

Chemical Synthesis and Analog Development of the Novel Psychedelic Compound

Strategic Approaches to De Novo Chemical Synthesis

The de novo, or from scratch, synthesis of MEE, a phenethylamine (B48288), would logically follow established routes for this class of compounds. It is important to note that while the provided outline mentions indole-based methodologies, these are applicable to the synthesis of tryptamines, a distinct class of psychedelics, and not to phenethylamines like MEE. The core of MEE synthesis lies in the construction of the substituted phenethylamine backbone.

The synthesis of 2,4,5-trisubstituted phenethylamines, such as those in the 2C-X series, typically begins with a correspondingly substituted benzaldehyde. nih.gov For MEE, the starting material would be 2-methoxy-4,5-diethoxybenzaldehyde. A common and well-documented route to phenethylamines from benzaldehydes is through a Henry reaction (condensation with nitromethane) to form a nitrostyrene (B7858105) intermediate, followed by reduction of the nitroalkene. nih.gov

A general synthetic scheme, adapted from the synthesis of similar phenethylamines, can be proposed for MEE:

Preparation of 2-methoxy-4,5-diethoxybenzaldehyde: This precursor is central to the synthesis. Its preparation would involve standard aromatic substitution reactions on a suitable phenol (B47542) or catechol derivative to introduce the methoxy (B1213986) and two ethoxy groups at the desired positions.

Henry Reaction: The 2-methoxy-4,5-diethoxybenzaldehyde would be condensed with nitromethane (B149229) in the presence of a base, such as ammonium (B1175870) acetate, to yield 1-(2-methoxy-4,5-diethoxyphenyl)-2-nitroethene. biorxiv.org

Reduction of the Nitrostyrene: The resulting nitrostyrene is then reduced to the primary amine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH4). nih.gov This step yields the final product, MEE.

Optimization of this pathway would involve exploring different reducing agents to improve yield and purity, as well as refining reaction conditions such as temperature and solvent for each step.

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach can offer advantages in terms of stereoselectivity and milder reaction conditions. For phenethylamines, enzymes like transaminases or amine dehydrogenases could be employed. acs.orgacs.orgx-mol.com

A potential chemoenzymatic route to an enantiomerically pure form of MEE could involve:

Chemical Synthesis of a Ketone Precursor: A chemical synthesis would first be used to produce 1-(2-methoxy-4,5-diethoxyphenyl)propan-2-one.

Enzymatic Reductive Amination: This ketone could then be subjected to reductive amination using an amine dehydrogenase or a transaminase. acs.orgacs.orgx-mol.com The use of a chiral enzyme could potentially lead to the stereoselective formation of either the (R)- or (S)-enantiomer of MEE.

This hybrid approach leverages the strengths of both chemical and enzymatic methods to potentially create a more efficient and stereocontrolled synthesis. researchgate.net

Structure-Activity Relationship (SAR) Investigations via Analog Generation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For psychedelic phenethylamines, SAR investigations have provided significant insights into the requirements for interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is believed to mediate the primary psychedelic effects. nih.govpublish.csiro.au

Systematic modifications to the MEE structure could elucidate key pharmacophoric features. Based on extensive SAR studies of related 2,4,5-trisubstituted phenethylamines, the following modifications would be of interest: nih.govmeduniwien.ac.atbiomolther.org

Alteration of the 4-position substituent: The ethoxy group at the 4-position could be replaced with other alkoxy groups of varying chain lengths or with different electron-donating or-withdrawing groups to probe the size and electronic requirements of the binding pocket. Studies on related compounds have shown that increasing the size of the 4-substituent can increase affinity for the 5-HT2A receptor. nih.gov

Modification of the 2- and 5-position methoxy groups: The methoxy groups at the 2- and 5-positions are considered critical for the psychedelic activity of this class of compounds. researchgate.net Altering these to other small alkoxy groups could provide further insight into their role.

Introduction of an alpha-methyl group: Adding a methyl group to the alpha-carbon of the ethylamine (B1201723) side chain would produce the amphetamine analog of MEE. In many phenethylamines, this modification increases potency. nih.gov

N-alkylation and N-benzylation: Substitution on the amine nitrogen with small alkyl groups typically reduces activity. However, N-benzylation, particularly with a 2-methoxybenzyl group, has been shown to dramatically increase potency at the 5-HT2A receptor in other phenethylamines. nih.gov

The following table summarizes potential MEE analogs and their hypothesized impact on 5-HT2A receptor affinity based on known SAR of related phenethylamines.

Analog Modification from MEE Hypothesized Impact on 5-HT2A Affinity Rationale based on Analogous Compounds
4-Propoxy-MEE4-ethoxy replaced with 4-propoxyLikely increasedIncreased lipophilicity and size at the 4-position often enhances affinity. nih.gov
2,4,5-triethoxyamphetamine2-methoxy replaced with 2-ethoxyPotentially similar or slightly alteredThe 2,5-dimethoxy pattern is generally favored, but small changes may be tolerated. researchgate.net
α-methyl-MEEAddition of a methyl group at the alpha positionLikely increasedAlpha-methylation typically increases potency in phenethylamines. nih.gov
N-benzyl-MEEAddition of a benzyl (B1604629) group to the aminePotentially significantly increasedN-benzylation is a known strategy to boost 5-HT2A receptor affinity. nih.gov

To further investigate the molecular mechanisms of MEE, advanced chemical probes can be synthesized. Bio-orthogonal probes are molecules that can be introduced into a biological system without interfering with its native processes. biorxiv.orgnih.gov These probes can be used to identify binding partners and track the molecule within cells.

A strategy for creating a bio-orthogonal probe for MEE could involve synthesizing an analog with a "clickable" functional group, such as an alkyne or an azide (B81097). For instance, a propargyl group (containing an alkyne) could be attached to one of the ethoxy groups. This was demonstrated with a mescaline analog, 3,5-dimethoxy-4-(2-propynyloxy)-phenethylamine, which was used to identify protein targets. biorxiv.orgnih.gov This "clickable" MEE analog could then be introduced to cells or tissues, and after binding to its targets, a reporter molecule (e.g., a fluorescent dye or biotin) with a complementary azide group could be attached via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. This would allow for the visualization and identification of the proteins that MEE interacts with.

Purification and Characterization Methodologies for Synthetic Products

The purification and characterization of newly synthesized compounds are essential to ensure their identity and purity. For phenethylamine derivatives like MEE and its analogs, standard analytical techniques would be employed. nih.govdntb.gov.uaresearchgate.net

Purification:

Column Chromatography: This is a standard technique for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase. rsc.org

Crystallization/Salt Formation: The final product can often be purified by crystallization. Phenethylamines are basic and can be converted to their salt forms (e.g., hydrochloride or fumarate) which are often crystalline and easier to handle and purify. google.com

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure of the compound by providing information about the connectivity of atoms.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and can give information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. google.com Chiral HPLC can be used to separate and quantify enantiomers if a stereoselective synthesis was performed. nih.gov

Molecular and Cellular Neuropharmacology of the Novel Psychedelic Compound

Receptor Binding and Functional Agonism/Antagonism Profiles

Serotonin (B10506) Receptor Subtype Selectivity (e.g., 5-HT2A Receptor)

There are no published studies detailing the binding affinity or functional activity of MEE at the 5-HT2A receptor or any other serotonin receptor subtypes.

Engagement with Other Neurotransmitter Systems and G Protein-Coupled Receptors (GPCRs)

There is no available research on the engagement of MEE with other neurotransmitter systems or its broader profile at other G protein-coupled receptors.

Intracellular Signaling Cascades and Transcriptional Regulation

Activation of Downstream Effectors (e.g., β-arrestin, ERK signaling)

No studies have been conducted to determine if MEE activates intracellular signaling cascades such as the β-arrestin or ERK signaling pathways.

Gene Expression Changes in Neural Cell Types

The effect of MEE on gene expression in neural cells has not been a subject of scientific investigation.

Due to the foundational gap in primary research, a detailed and scientifically accurate article on the molecular and cellular neuropharmacology of MEE cannot be generated. The available information suggests the compound is largely pharmacologically inert, leading to a lack of further study.

Direct Cellular Mechanisms of Action

The cellular effects of MEM and related phenethylamine (B48288) psychedelics are multifaceted, involving complex interactions with neurotransmitter systems, neuronal membrane properties, and potentially, the structural modification of intracellular proteins.

Proposed Covalent Modification of Proteins

An emerging area of research is the hypothesis that psychedelic compounds may covalently modify proteins, contributing to their long-lasting effects on neuroplasticity. nih.govnih.govbiorxiv.org This proposed mechanism is based on the known ability of the endogenous neurotransmitter serotonin to be covalently attached to proteins via a process called "serotonylation," which is catalyzed by the enzyme transglutaminase 2 (TGM2). nih.gov

Given the structural similarity of psychedelic phenethylamines and tryptamines to serotonin, it is hypothesized that they could also serve as substrates for TGM2. nih.gov This process, termed "phenethylaminylation" for phenethylamine-type compounds, would involve the TGM2-mediated transamidation of the psychedelic's primary amine to glutamine residues on target proteins. nih.govnih.govbiorxiv.org

Preliminary in vitro research using a mescaline analog in a human astrocyte cell culture model has provided initial evidence that this process can occur. nih.govnih.govbiorxiv.org The findings suggest that a diverse array of glial proteins could be substrates for this modification. nih.gov While direct experimental evidence for MEM itself covalently modifying proteins is not yet available, this line of inquiry presents a novel, non-canonical mechanism that may help explain the durable therapeutic effects observed with psychedelic-assisted psychotherapies. nih.govnih.govbiorxiv.org

No Information Available on the Psychedelic Compound "MEE"

Following a comprehensive search of publicly available scientific literature and research databases, no specific information has been found regarding a psychedelic compound referred to as "MEE." As a result, it is not possible to generate an article on its neurobiological and systems-level effects.

The initial request specified a detailed article outlining the impact of "MEE" on neural plasticity, circuitry, and neurochemistry. However, searches for this compound have not yielded any relevant scholarly articles, preclinical data, or mentions in reputable scientific sources.

It is possible that "MEE" may be a very new or obscure compound not yet described in published research, an internal code name not in public use, or a potential typographical error.

Without any available data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and clarification on the specific chemical identity of "MEE" would be necessary to provide any information on its neurobiological effects.

Neurobiological and Systems Level Effects of the Novel Psychedelic Compound

Neurochemical Alterations and Homeostasis

Changes in Neurotransmitter Levels and Turnover

The primary mechanism of action for psychedelic amphetamines is their interaction with the serotonergic system, particularly the 5-HT2A receptor. wikipedia.org It is hypothesized that MEE, like its chemical relatives, acts as a potent agonist at these receptors, which is the foundational event for its psychedelic effects. wikipedia.org

Psychedelic phenethylamines, the class to which MEE belongs, are known to be selective for the 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C). encyclopedia.pub Unlike some other amphetamines, compounds like DOM are not significant monoamine reuptake inhibitors or releasing agents. wikipedia.org This suggests that MEE's primary effect is direct receptor activation rather than altering the concentration of serotonin (B10506) in the synapse through transporter mechanisms.

Activation of 5-HT2A receptors by psychedelics can lead to a cascade of downstream effects on other neurotransmitter systems. Research on compounds like LSD and DOI has shown an increase in extracellular glutamate (B1630785) in the prefrontal cortex. nih.gov This glutamatergic surge is thought to contribute to the profound changes in cognition and perception associated with the psychedelic experience. The impact on the dopamine (B1211576) system is less direct. While some psychedelics have an affinity for dopamine receptors, the primary psychedelic effects are not typically mediated through dopaminergic pathways. nih.gov However, alterations in dopaminergic neuron firing have been observed with some psychedelics, suggesting a more complex interaction between the serotonin and dopamine systems. nih.gov

Table 1: Inferred Neurotransmitter System Interactions of MEE Based on Related Psychedelic Amphetamines
Neurotransmitter SystemReceptor Interaction (Inferred)Effect on Neurotransmitter Levels/Turnover (Inferred)
SerotoninPotent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.orgDirect receptor activation rather than significant changes in synaptic serotonin concentration through reuptake inhibition or release. wikipedia.org
GlutamateIndirect, via downstream effects of 5-HT2A receptor activation. nih.govIncreased extracellular glutamate levels in the prefrontal cortex. nih.gov
DopaminePotential for weak affinity for dopamine receptors, though not the primary mechanism of action. nih.govIndirect and complex modulation of dopaminergic activity. nih.gov

Metabolic Pathways and Energetic Effects within Neural Tissue

Specific metabolic pathways for MEE within neural tissue have not been documented. However, the metabolism of amphetamines and other psychedelic compounds provides a likely model. The metabolism of these substances primarily occurs in the liver, involving a suite of enzymes. nih.govricardinis.pt

The cytochrome P450 (CYP) enzyme system, particularly CYP2D6 and CYP3A4, is heavily involved in the metabolism of many psychoactive substances, including amphetamines and tryptamine-based psychedelics like psilocybin. nih.govresearchgate.net It is probable that MEE is also a substrate for these enzymes. Another key enzyme in the metabolism of structurally similar compounds is monoamine oxidase (MAO). ricardinis.pt

For the related compound DOM, pharmacologically active metabolites have been identified, which may contribute to the long duration of its effects. wikipedia.org It is plausible that MEE also produces active metabolites, though their specific nature and activity are unknown. The energetic effects of MEE on neural tissue have not been studied, but research on psilocybin has shown increased glucose metabolism in the prefrontal cortex, which is consistent with the observed increase in glutamatergic activity. nih.gov

Table 2: Inferred Metabolic Pathways of MEE in Neural Tissue
Metabolic ProcessKey Enzymes (Inferred)Potential Metabolites (Inferred)
Oxidative MetabolismCytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). nih.govresearchgate.netHydroxylated and dealkylated derivatives.
DeaminationMonoamine Oxidase (MAO). ricardinis.ptInactive acidic metabolites.

Neuroimmunological and Neuroinflammatory Modulations

The interaction of psychedelic compounds with the immune system within the central nervous system is an emerging area of research. Studies on substituted amphetamines have indicated that they can induce neuroinflammatory responses, including the activation of microglia and astrocytes. biorxiv.orgnih.gov

Conversely, there is growing evidence that some psychedelics possess potent anti-inflammatory properties. lucid.news The psychedelic amphetamine DOI, for example, has been shown to exert anti-inflammatory effects by acting on the 5-HT2A receptor. lucid.news This action can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). lucid.news Psychedelics may modulate the activity of nuclear factor-κB (NF-κB), a key protein complex that controls the transcription of DNA, cytokine production, and cell survival. lucid.news

This suggests a potential dual role for a compound like MEE in neuroimmune modulation. The acute administration might trigger some level of glial cell activation, characteristic of the broader amphetamine class, while also engaging the anti-inflammatory signaling pathways associated with 5-HT2A receptor agonism. The balance between these pro- and anti-inflammatory effects is likely complex and may depend on various factors. Psychedelics have been shown to modulate the production of pro-inflammatory cytokines and regulate microglial activity. nih.gov

Advanced Preclinical Research Methodologies for Investigating the Novel Psychedelic Compound

In Vitro Model Systems for Mechanistic Dissection

In vitro, or lab-based, models are indispensable tools for controlled studies on how psychedelic compounds interact with specific cells and neural circuits. anilocus.com These systems allow researchers to probe the molecular underpinnings of a compound's effects in a controlled environment.

Human induced pluripotent stem cells (iPSCs) represent a transformative tool in neuroscience and pharmacology. nih.gov These cells can be generated from an individual's somatic cells (like skin or blood) and then differentiated into various types of brain cells, including neurons and glial cells (like astrocytes). nih.govnih.gov This technology is paramount for psychedelic research as it allows for the creation of human-specific and potentially patient-specific neural models. nih.govmassgeneral.org

Researchers utilize iPSC-derived cortical neurons to study the effects of psychedelic compounds on human brain cells directly. Studies on substances like psilocin, the active metabolite of psilocybin, have shown that these compounds can induce significant changes in neuronal morphology and function. elifesciences.orgelifesciences.org For a novel compound like MEE, iPSC-derived cultures would be used to assess effects on neurite outgrowth, dendritic spine formation, and the expression of key proteins related to neuroplasticity, such as Brain-Derived Neurotrophic Factor (BDNF). nih.govelifesciences.org For instance, research has demonstrated that psilocin treatment can increase the expression of BDNF and its receptor, TrkB, in human neurons, a pathway critical for the antidepressant effects of various compounds. nih.govelifesciences.org

Table 1: Investigated Endpoints in iPSC-Derived Neuronal Models for Psychedelic Research

Parameter Description Typical Findings with Psychedelics
Gene Expression Analysis of changes in RNA transcripts for genes related to plasticity, neurotransmission, and inflammation. Upregulation of plasticity-related genes (e.g., BDNF). elifesciences.org
Protein Synthesis Measurement of key proteins like synaptic markers (e.g., PSD-95) and neurotrophic factors. Increased synthesis of synaptic proteins and BDNF. elifesciences.orgsciencedaily.com
Neuronal Morphology Microscopic analysis of changes in dendritic length, branching complexity, and dendritic spine density. Increased dendritic complexity and spine density. frontiersin.orgnih.gov

| Cellular Signaling | Assessment of signaling pathways, such as those involving the 5-HT2A receptor and TrkB. | Activation of 5-HT2A and TrkB signaling cascades. nih.gov |

In the context of psychedelic research, neuron-astrocyte co-cultures can reveal how a compound like MEE might modulate the supportive functions of astrocytes and how that, in turn, affects neuronal activity and health. frontiersin.org For example, studies have shown that astrocytes respond to inflammatory signals and that psychedelics might have anti-inflammatory effects by modulating astrocyte protein expression. promega.com Co-culture systems allow researchers to investigate whether a psychedelic compound can protect neurons from stress (e.g., oxygen-glucose deprivation) by acting on astrocytes, for instance, by enhancing the expression of glutamate (B1630785) transporters like GLT-1. frontiersin.org These models are instrumental in understanding the cell-to-cell communication that underpins the holistic effects of psychedelics on the brain. nih.govfrontiersin.org

Brain slice preparations offer a higher level of structural organization compared to cell cultures, preserving the local microcircuitry and three-dimensional architecture of a specific brain region. plos.orgnoropsikiyatriarsivi.com Acute slices are used for short-term experiments (hours), while organotypic slices can be kept viable in culture for weeks, allowing for the study of longer-term changes. frontiersin.orgucl.ac.uknih.gov This methodology is a crucial bridge between dissociated cell cultures and whole-animal studies. noropsikiyatriarsivi.com

For investigating a novel psychedelic, brain slices from regions rich in 5-HT2A receptors, like the prefrontal cortex, would be prepared. institutducerveau.orglsuhsc.edu These slices can be used to perform detailed electrophysiological recordings to see how the compound alters synaptic transmission and plasticity (e.g., long-term potentiation). institutducerveau.org They also allow for the study of network oscillations, which are thought to be highly relevant to the subjective effects of psychedelics. frontiersin.org Organotypic cultures from adult human brain tissue, sometimes obtained during epilepsy surgery, can even be used to study drug effects on diseased, mature human neural circuits. nih.gov

Brain organoids, or "minibrains," are three-dimensional, self-organizing structures grown from pluripotent stem cells that mimic the early developmental processes and cellular diversity of the human brain. nih.govnih.govsciencedaily.com Assembloids are created by fusing different region-specific organoids to model neural circuits connecting distinct brain areas. These advanced models provide unprecedented insight into human brain development and disease. nih.gov

For psychedelic research, brain organoids are particularly powerful because they recapitulate aspects of human cortical development and organization. ucalgary.ca Researchers have used cerebral organoids to study the effects of the psychedelic 5-MeO-DMT. sciencedaily.com A study published in Scientific Reports revealed that this compound altered the expression of nearly a thousand proteins in the organoids. sciencedaily.com Specifically, it upregulated proteins crucial for synaptic formation and maintenance while downregulating proteins associated with inflammation and neurodegeneration. sciencedaily.com This suggests that psychedelics can induce neuroplasticity and may have neuroprotective properties, findings that can be explored for novel compounds like MEE using this system. sciencedaily.com

High-Throughput and High-Content Screening Platforms

To accelerate the discovery and characterization process, high-throughput screening (HTS) and high-content screening (HCS) platforms are employed. These systems automate experiments, allowing for the rapid testing of many compounds or the detailed analysis of cellular responses. frontiersin.orgcriver.com

When iPSC-derived neurons or primary neurons are cultured on MEAs, they form functional networks. elixirgensci.com By applying a psychedelic compound, scientists can observe real-time changes in network function. nih.gov For example, an MEA study could quantify how MEE alters the mean firing rate, burst frequency, and synchronicity of neuronal networks. This data provides a functional readout of the compound's effects on information processing at the circuit level. nih.govroyalsocietypublishing.org Such platforms are crucial for understanding how psychedelics might "reset" brain network activity, a leading hypothesis for their therapeutic effects in conditions like depression. lsuhsc.edu

| Network Synchrony Index | 0.78 | 0.45 | Desynchronization of network-wide firing events. |

These advanced preclinical models, from iPSC-derived neurons to MEA platforms, provide a powerful and integrated toolkit for systematically dissecting the complex biological actions of novel psychedelic compounds. The data generated from these systems are essential for building a comprehensive understanding of a compound's mechanism of action and guiding future clinical research.

Live-Cell Imaging Techniques for Cellular Dynamics (e.g., Calcium Dynamics)

Live-cell imaging is a powerful tool for observing cellular processes in real-time, providing insights into the dynamic effects of psychedelic compounds at a subcellular level. ibidi.com

To investigate the effects of MEE on cellular dynamics, researchers would utilize fluorescent indicators to visualize and quantify intracellular processes. ibidi.com A primary focus would be on calcium dynamics, as calcium is a crucial second messenger involved in numerous neuronal functions, including neurotransmitter release and gene expression. ibidi.comresearchgate.net

Genetically encoded calcium indicators (GECIs) like GCaMP6 or chemical dyes such as Fura-2 would be introduced into cultured neurons or brain organoids. ibidi.comnih.gov Using spinning disk confocal microscopy, researchers could then record the changes in fluorescence intensity that correspond to fluctuations in intracellular calcium concentrations following the application of MEE. nih.gov This approach allows for high spatial and temporal resolution, enabling the visualization of calcium transients in different cellular compartments, such as the soma, dendrites, and even within organelles like the endoplasmic reticulum. researchgate.netnih.gov

An automated perfusion system could be integrated with the imaging setup to allow for the precise and controlled application of MEE and other pharmacological agents. microfluidics-innovation-center.com This would facilitate the study of dose-dependent effects and the investigation of the roles of specific receptors by co-applying antagonists. microfluidics-innovation-center.com

Table 1: Live-Cell Imaging Approaches for MEE

TechniqueMeasurementCellular ModelPotential Insights
Confocal Microscopy with GECIs Intracellular Calcium ([Ca2+]) dynamicsCultured Neurons, Brain OrganoidsReal-time visualization of MEE-induced neuronal activation and signaling cascades. nih.govescholarship.org
Automated Perfusion System Dose-response of [Ca2+] changesCultured NeuronsPrecise determination of MEE's potency and efficacy at the cellular level. microfluidics-innovation-center.com
Fluorescent Sensor Imaging Neurotransmitter release (e.g., psychLight for serotonin)HEK293T cells, Cultured NeuronsDirect measurement of MEE's effect on serotonin (B10506) release and receptor activation. researchgate.net

Automated Phenotypic Readouts for Cellular Responses

Automated phenotypic screening provides a high-throughput method to assess the effects of a compound across a wide range of cellular features. This approach, often utilizing "cell painting," involves staining various cellular organelles and components with a cocktail of fluorescent dyes. pharmaron.com

Following treatment with MEE, high-content imaging systems would capture detailed images of the cells. Sophisticated image analysis algorithms would then extract a multitude of quantitative descriptors for each cell, creating a unique "phenotypic profile." pharmaron.comnih.gov These profiles can reveal subtle but significant changes in cell morphology, organelle health, and other cellular processes that might be affected by the compound.

By comparing the phenotypic profile of MEE with those of known psychedelic and non-psychedelic compounds, researchers can classify its mechanism of action and identify potential off-target effects. pharmaron.com Machine learning algorithms can be employed to cluster compounds based on the similarity of their induced phenotypes, providing an unbiased way to categorize novel drugs. pharmaron.com

Table 2: Parameters in Automated Phenotypic Screening for MEE

Cellular FeatureStaining MethodPotential Readout for MEE
Nucleus Morphology DAPIChanges in size, shape, and intensity, indicating effects on cell cycle or health.
Mitochondrial Function MitoTracker dyesAlterations in mitochondrial membrane potential, suggesting impacts on cellular energy metabolism. nih.gov
Cytoskeleton Integrity Phalloidin (for actin)Reorganization of the actin cytoskeleton, which could relate to changes in cell shape and motility.
Endoplasmic Reticulum ER-Tracker dyesStress or morphological changes in the ER, a key site for protein synthesis and calcium storage. researchgate.net

In Vivo Animal Models for Systems-Level Investigation

To understand the complex effects of MEE on the brain and behavior, in vivo studies using animal models are essential. These models allow for the investigation of the compound's integrated effects at the systems level.

Rodent Models for Neurobehavioral Phenotyping

Rodent models, particularly mice and rats, are fundamental for characterizing the behavioral effects of psychedelic compounds. labome.com A battery of standardized tests would be used to assess MEE's impact on various behavioral domains. nih.gov

A key indicator of psychedelic-like activity in rodents is the head-twitch response (HTR), a rapid, involuntary head movement. biorxiv.org The frequency of HTRs after administration of MEE would be quantified to assess its potency at the 5-HT2A receptor, the primary target for classic psychedelics. biorxiv.org Other behavioral tests would include the open field test to measure locomotor activity and anxiety-like behavior, and the prepulse inhibition test to assess sensorimotor gating, which is often disrupted by psychedelics. labome.combiorxiv.org

For instance, in studies with other psychedelics like psilocybin, researchers have used mouse models of obsessive-compulsive disorder (OCD) to show that a single dose can lead to long-term reductions in excessive grooming behavior. researchgate.net Similar models could be employed to explore the potential therapeutic applications of MEE.

Table 3: Rodent Behavioral Assays for MEE

Behavioral AssayMeasured PhenotypeRelevance to Psychedelic Effects
Head-Twitch Response (HTR) Frequency of head twitchesIndicator of 5-HT2A receptor activation. biorxiv.org
Open Field Test Locomotion, anxiety-like behavior (thigmotaxis)Assessment of general activity and anxiolytic/anxiogenic effects. labome.com
Prepulse Inhibition (PPI) Sensorimotor gatingDisruption is a common feature of psychedelic action. biorxiv.org
Novel Object Recognition Learning and memoryEvaluation of cognitive effects. nih.gov

Advanced Neuroimaging Techniques (e.g., fMRI, PET, DTI) in Preclinical Species

Advanced neuroimaging techniques allow for the non-invasive investigation of MEE's effects on brain function, connectivity, and structure in living animals. childrenswi.orgfrontiersin.org

Functional Magnetic Resonance Imaging (fMRI) can map changes in brain activity by detecting alterations in blood flow. nih.gov In preclinical studies with MEE, fMRI could reveal which brain regions and networks are modulated by the compound, similar to how it has been used to show that psilocybin decreases activity in the default mode network. researchgate.net

Positron Emission Tomography (PET) allows for the visualization and quantification of specific molecular targets, such as neurotransmitter receptors. nih.gov Using a radioligand for the 5-HT2A receptor, PET could be used to determine the receptor occupancy of MEE at different doses and correlate it with behavioral effects. psychedelicalpha.com This technique is crucial for understanding the direct interaction of the compound with its primary target in the brain. nih.gov

Diffusion Tensor Imaging (DTI) is an MRI-based technique that measures the diffusion of water molecules to map the brain's white matter tracts. childrenswi.org DTI could be used to investigate whether MEE induces changes in structural connectivity, potentially reflecting neuroplastic effects. researchgate.net

Ex Vivo and Post-Mortem Molecular and Histological Analyses of Brain Tissue

Following in vivo experiments, ex vivo and post-mortem analyses of brain tissue provide a detailed look at the molecular and cellular changes induced by MEE. nih.gov

Histological techniques, such as immunofluorescence, would be used to examine changes in neuronal structure and the expression of specific proteins. acs.org For example, researchers could investigate whether MEE promotes spinogenesis (the growth of new dendritic spines), an effect that has been observed with other psychedelics and is thought to be related to their therapeutic potential. oup.com The expression of immediate early genes like c-fos can also be measured as a marker of neuronal activity in specific brain regions following MEE administration. oup.com

High-throughput "omics" technologies can also be applied to post-mortem tissue. Proteomic analysis, for instance, can identify broad changes in protein expression in response to a compound. oup.com Studies on LSD have used this approach in human brain organoids to reveal alterations in proteins related to neuroplasticity and energy metabolism. acs.orgbiorxiv.org Similarly, transcriptomic analysis can map changes in gene expression across the brain. These unbiased approaches can uncover novel molecular pathways affected by MEE. nih.gov

Finally, post-mortem analysis is critical for validating in vivo neuroimaging findings. For example, the increased signal observed in a PET scan can be correlated with the actual density of microglia or specific receptors measured through immunohistochemistry in the same tissue. ukdri.ac.uk

Theoretical Implications and Future Directions in Psychedelic Compound Research

Theoretical Underpinnings of Psychedelic-Induced Altered States of Consciousness

The subjective effects of psychedelic compounds are thought to arise from their interaction with specific neural circuits and receptor systems. Several leading theories attempt to explain how these interactions translate into the profound alterations in consciousness characteristic of the psychedelic experience. While direct research on MEE is scarce, its structural similarity to other phenethylamines allows for a theoretical discussion of its potential effects within these frameworks.

Psychedelic compounds, particularly classic psychedelics, are agonists or partial agonists at the serotonin (B10506) 5-HT2A receptor. sci-hub.sepublish.csiro.au This interaction is considered crucial for their hallucinogenic and mind-altering properties. sci-hub.se The theoretical frameworks that have emerged to explain these phenomena include:

The Entropic Brain Hypothesis: This theory posits that psychedelics increase the entropy or "randomness" of brain activity, leading to a more disordered and flexible state of cognition. nih.govoup.com This increase in entropy is associated with a breakdown of the brain's normal hierarchical organization, particularly the Default Mode Network (DMN), which is involved in self-referential thought. oup.com The disintegration of the DMN is often correlated with the experience of "ego-dissolution." oup.com

Integrated Information Theory (IIT): IIT offers a mathematical framework for understanding consciousness. frontiersin.org When applied to the psychedelic state, it suggests that while the brain's "information" or differentiation of conscious content increases, its "integration" or the ability to form a cohesive whole may be altered. frontiersin.org This could explain the combination of rich sensory experiences and a fragmented sense of self.

Predictive Processing Models (e.g., REBUS): The "Relaxed Beliefs Under Psychedelics" (REBUS) model, a form of predictive processing, suggests that psychedelics reduce the precision of high-level "priors" or beliefs that the brain uses to interpret sensory information. nih.govbiorxiv.org This relaxation of top-down control allows for a greater flow of bottom-up sensory data, leading to novel perceptions and insights. nih.gov

Claustro-Cortical Circuit Model: This model highlights the role of the claustrum, a brain structure with extensive connections to the cortex, in mediating psychedelic effects. nih.gov It is hypothesized that the claustrum is involved in binding multisensory information, and its modulation by psychedelics could contribute to altered states of consciousness. nih.gov

Hemispheric Annealing and Lateralization Under Psychedelics (HEALS): A more recent theory proposes that psychedelics may shift the balance of dominance from the left to the right brain hemisphere. osu.edu This could lead to a more holistic, intuitive, and emotionally connected mode of processing information. osu.edu

A comparative table of these theories is presented below:

Theoretical Model Core Concept Proposed Neural Mechanism Key Phenomenological Correlates
Entropic Brain HypothesisIncreased brain entropy and complexity. nih.govoup.comDecreased integrity and activity of the Default Mode Network (DMN). oup.comEgo-dissolution, increased cognitive flexibility. oup.com
Integrated Information Theory (IIT)Altered balance of information and integration in the brain. frontiersin.orgChanges in the differentiation and integration of neural activity. frontiersin.orgRich and vivid conscious experience, but potentially fragmented. frontiersin.org
Predictive Processing (REBUS)Relaxation of high-level beliefs or "priors". nih.govbiorxiv.orgReduced precision-weighting of top-down predictions. biorxiv.orgAltered perception, novel insights, reduced cognitive filtering. nih.gov
Claustro-Cortical Circuit ModelDisruption of multisensory binding functions. nih.govModulation of the claustrum and its widespread cortical connections. nih.govSynesthesia, altered sensory perception.
HEALS ModelShift in hemispheric dominance from left to right. osu.eduReversal of the hierarchical relationship between brain hemispheres. osu.eduIncreased empathy, creativity, and emotional insight. osu.edu

Future research on MEE could involve in vitro receptor binding assays to determine its affinity and efficacy at the 5-HT2A receptor and other relevant targets. Such data would allow for a more informed prediction of its potential to induce altered states of consciousness according to the theories described above.

Prospective Avenues for Translational Research in Neurobiology and Neuropathology

The growing body of evidence for the therapeutic potential of psychedelics in treating a range of neuropsychiatric conditions has opened up new avenues for translational research. imperial.ac.ukmassgeneral.org While classic psychedelics like psilocybin and LSD have been the primary focus, the study of novel compounds like MEE could contribute to the development of more targeted and effective treatments. imperial.ac.ukucsf.edu

Psychedelics are being investigated for their potential to treat a variety of conditions, including:

Depression: Psychedelics have shown promise in treating major depressive disorder, including treatment-resistant depression. massgeneral.orgpsychedelicalpha.com

Anxiety and PTSD: Studies have explored the use of psychedelics to alleviate anxiety associated with life-threatening illnesses and for the treatment of post-traumatic stress disorder. ucsf.edufrontiersin.org

Substance Use Disorders: Research suggests that psychedelic-assisted therapy may be effective in treating addiction to substances like alcohol and nicotine. mdpi.com

Neurodegenerative Diseases: Some psychedelics are being examined for their potential neuroprotective and anti-inflammatory effects in conditions like Alzheimer's disease. criver.com

The therapeutic effects of these compounds are thought to be mediated by their ability to promote neural plasticity, the brain's capacity to form new connections and reorganize itself. massgeneral.org This can lead to lasting changes in brain function and behavior. massgeneral.org

The following table outlines potential areas of translational research for novel psychedelic compounds:

Research Area Potential Application Underlying Rationale
Neuroplasticity Promoting synaptic growth and flexibility. massgeneral.orgPsychedelics have been shown to induce the growth of new dendrites and synapses.
Neuroinflammation Reducing inflammatory markers in the brain. criver.comSome psychedelic compounds exhibit anti-inflammatory properties. criver.com
Cognitive Enhancement Improving cognitive flexibility and creativity. frontiersin.orgPsychedelics can disrupt rigid patterns of thought and behavior.
Pain Management Alleviating chronic pain conditions. ucsf.eduPsychedelics may modulate the perception of pain through their effects on sensory processing and mood.

Future research on MEE could involve preclinical studies in animal models to assess its effects on neuroplasticity, inflammation, and behavior relevant to the conditions listed above. Such studies would provide valuable insights into its potential therapeutic utility.

Integration of Multi-Omics Data in Compound Characterization

The characterization of novel psychedelic compounds like MEE can be significantly enhanced by the integration of multi-omics data. This approach involves the comprehensive analysis of different biological molecules, including genes (genomics), proteins (proteomics), and metabolites (metabolomics), to provide a more holistic understanding of a compound's effects. acs.orgmdpi.com

The application of multi-omics in psychedelic research is still in its early stages, but it holds immense promise for:

Identifying Biomarkers: Multi-omics can help identify biomarkers that predict an individual's response to a psychedelic compound, paving the way for personalized medicine. acs.org

Elucidating Mechanisms of Action: By analyzing changes in gene expression, protein levels, and metabolic pathways, researchers can gain a more detailed understanding of how these compounds work. frontlinegenomics.com

Optimizing Drug Development: This data can be used to design new compounds with improved efficacy and fewer side effects. acs.org

The following table summarizes the different omics approaches and their potential applications in psychedelic research:

Omics Field Molecules Analyzed Potential Applications in Psychedelic Research
Genomics DNAIdentifying genetic variations that influence drug response and susceptibility to adverse effects. frontlinegenomics.com
Transcriptomics RNACharacterizing changes in gene expression in response to psychedelic compounds. frontlinegenomics.com
Proteomics ProteinsIdentifying protein targets and signaling pathways affected by psychedelics. acs.org
Metabolomics MetabolitesStudying the metabolic fate of psychedelic compounds and their impact on endogenous metabolites.

The integration of these datasets can provide a systems-level view of a compound's biological effects. mdpi.com For a novel compound like MEE, a multi-omics approach could be used to build a comprehensive profile of its pharmacological and toxicological properties, even in the absence of extensive human data.

Development of Computational Models and Machine Learning Approaches for Predicting Compound Activity

Computational modeling and machine learning are becoming increasingly important tools in drug discovery and development, and the field of psychedelic science is no exception. nih.gov These approaches can be used to predict the properties of novel compounds, screen large chemical libraries, and optimize lead candidates. frontiersin.orgnih.gov

Several computational methods are being applied to psychedelic research:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use the chemical structure of a compound to predict its biological activity. nih.gov These models can be trained on existing data for known psychedelics to predict the activity of new compounds like MEE.

Molecular Docking: This technique simulates the binding of a ligand (e.g., a psychedelic compound) to its receptor target (e.g., the 5-HT2A receptor). nih.gov It can be used to predict binding affinity and identify key interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its receptor over time. nih.gov This can reveal important information about the mechanism of receptor activation.

Machine Learning and Artificial Intelligence (AI): AI and machine learning algorithms can be used to analyze large datasets and identify complex patterns that are not apparent with traditional methods. nih.gov This can be applied to predict a wide range of properties, from receptor binding to subjective effects. frontiersin.org

The table below provides an overview of these computational approaches:

Computational Method Description Application in Psychedelic Research
QSAR Predicts biological activity based on chemical structure. nih.govPredicting the psychedelic potential of novel compounds.
Molecular Docking Simulates the binding of a ligand to a receptor. nih.govPredicting receptor affinity and binding mode.
Molecular Dynamics Simulates the dynamic interactions between a ligand and a receptor. nih.govUnderstanding the mechanism of receptor activation.
Machine Learning/AI Analyzes large datasets to identify complex patterns. nih.govPredicting compound activity, identifying novel drug candidates, and personalizing treatment. frontiersin.org

For a compound like MEE, computational models could be used to predict its binding affinity for various receptors, its potential for psychedelic activity, and its likely metabolic profile. These in silico predictions can then be used to guide future in vitro and in vivo studies, making the research process more efficient and targeted. The development of advanced computational models will be crucial for navigating the vast chemical space of potential psychedelic compounds and unlocking their full therapeutic potential. biorxiv.orgbiotech-spain.com

Q & A

Basic Research Questions

Q. How should researchers design controlled experiments to investigate MEE's neuropharmacological mechanisms while minimizing confounding variables?

  • Methodological Answer: Experimental designs should prioritize randomization, blinding, and inclusion of control groups (e.g., placebo or comparator compounds). Variables such as dosage, administration routes, and biological matrices (e.g., plasma, cerebrospinal fluid) must be standardized. Confounding factors like genetic variability or environmental exposures can be addressed through stratified sampling or covariate adjustment in statistical models .

Q. What are the best practices for validating self-reported data in observational studies of MEE's subjective effects?

  • Methodological Answer: Triangulate self-reported data (e.g., psychedelic experience questionnaires) with physiological biomarkers (e.g., fMRI, EEG) to enhance validity. Use validated instruments like the Mystical Experience Questionnaire (MEQ) and ensure inter-rater reliability through pilot testing. Data inconsistencies should be flagged for sensitivity analysis .

Q. How can researchers resolve contradictions between preclinical and clinical data on MEE's dose-response relationships?

  • Methodological Answer: Conduct systematic reviews to identify methodological disparities (e.g., species-specific pharmacokinetics, dosing protocols). Use meta-regression to adjust for covariates like bioavailability differences. Preclinical-to-clinical translation may require allometric scaling or physiologically based pharmacokinetic (PBPK) modeling .

Q. What criteria should guide the selection of biomarkers for assessing MEE's long-term neuroplastic effects?

  • Methodological Answer: Prioritize biomarkers with established mechanistic links to neuroplasticity (e.g., BDNF, synaptic density markers like SV2A). Validate assays for specificity and reproducibility across laboratories. Longitudinal studies should account for temporal variability using mixed-effects models .

Advanced Research Questions

Q. How can researchers integrate heterogeneous data types (e.g., genomic, proteomic, behavioral) to model MEE's polypharmacological effects?

  • Methodological Answer: Employ multi-omics integration tools (e.g., weighted gene co-expression networks) and machine learning frameworks (e.g., graph neural networks) to identify cross-modal associations. Data normalization and batch-effect correction are critical for harmonizing disparate datasets. Bayesian hierarchical models can quantify uncertainty in multi-source data .

Q. What statistical methods are most robust for analyzing non-linear dose-response curves in MEE studies?

  • Methodological Answer: Use sigmoidal Emax models or Bayesian Emax frameworks to capture non-linear dynamics. Model selection should be guided by AIC/BIC criteria and validated via bootstrapping. For sparse data, Gaussian process regression or fractional polynomial models may improve flexibility .

Q. How should meta-analyses address heterogeneity in study designs (e.g., case-control vs. cohort) when synthesizing evidence on MEE's safety profile?

  • Methodological Answer: Apply the Hartung-Knapp-Sidik-Jonkman method to account for between-study variance. Stratify analyses by study design and use meta-regression to explore sources of heterogeneity (e.g., follow-up duration, population demographics). Sensitivity analyses should exclude outliers identified via Galbraith plots .

Q. What advanced computational approaches are recommended for predicting MEE's receptor-binding kinetics and off-target effects?

  • Methodological Answer: Combine molecular dynamics simulations (e.g., Markov state models) with deep learning-based virtual screening (e.g., AlphaFold2). Validate predictions using in vitro binding assays (e.g., radioligand displacement) and cheminformatics tools like ChEMBL for cross-reactivity profiling .

Methodological Resources

  • Data Reprodubility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Dryad or Zenodo, with detailed metadata .
  • Literature Reviews : Use Web of Science and PubMed with Boolean operators (e.g., "MEE AND (neuroplasticity OR serotonin receptors)") and citation tracing tools like Citationchaser .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.